2-Chloro-4-nitrobenzyl 2-(2,4-dichlorophenoxy)acetate
Overview
Description
2-Chloro-4-nitrobenzyl 2-(2,4-dichlorophenoxy)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of both nitro and chloro substituents on the benzyl ring, as well as a dichlorophenoxy group attached to the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrobenzyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2-chloro-4-nitrobenzyl alcohol with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrobenzyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Substitution: The chloro substituents on the benzyl ring can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Major Products Formed
Reduction: 2-chloro-4-aminobenzyl (2,4-dichlorophenoxy)acetate.
Hydrolysis: 2-chloro-4-nitrobenzyl alcohol and 2,4-dichlorophenoxyacetic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-nitrobenzyl 2-(2,4-dichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitrobenzyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The nitro and chloro substituents on the benzyl ring can enhance the compound’s binding affinity and specificity for these targets. Additionally, the dichlorophenoxy group can interact with hydrophobic pockets within the enzyme, further stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrobenzonitrile: Similar structure but with a nitrile group instead of the ester moiety.
4-chloro-2-nitrobenzyl alcohol: Lacks the dichlorophenoxyacetate group.
2,4-dichlorophenoxyacetic acid: Contains the dichlorophenoxy group but lacks the benzyl ester structure
Uniqueness
2-Chloro-4-nitrobenzyl 2-(2,4-dichlorophenoxy)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and chloro substituents, along with the dichlorophenoxyacetate moiety, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 2-(2,4-dichlorophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO5/c16-10-2-4-14(13(18)5-10)23-8-15(20)24-7-9-1-3-11(19(21)22)6-12(9)17/h1-6H,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKCRRDOQVJAJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)COC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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